The compound can be sourced from various chemical suppliers and is primarily used in academic and industrial research settings. It falls under the broader category of α-amino acids, which are essential building blocks in biochemistry.
The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide typically involves several key steps:
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide has a complex molecular structure characterized by:
The (S) configuration indicates that the compound has a specific three-dimensional arrangement that is critical for its biological interactions.
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
The mechanism of action for (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to active sites through hydrogen bonding and hydrophobic interactions, potentially leading to:
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide has diverse applications in scientific research:
Chiral amino acid derivatives represent a cornerstone of modern pharmaceutical design, with (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide (CAS 1306029-52-6) emerging as a structurally distinctive scaffold in medicinal chemistry. Characterized by its stereochemically defined α-carbon and N-alkylated benzylamine moiety, this compound exemplifies the sophisticated molecular engineering required for targeted biological interactions. The incorporation of a 3-chlorobenzyl group introduces unique electronic and steric properties, while the ethyl substituent on the amide nitrogen modulates lipophilicity and conformational behavior. This molecular architecture positions the compound as a versatile intermediate for developing pharmacologically active agents, particularly in neurological and cardiovascular domains where stereoselective target engagement is paramount [1] [6].
The development of chiral amino-benzylpropionamide derivatives traces its origins to anticonvulsant research in the late 20th century. The seminal patent US5773475A (1998) documented the therapeutic potential of enantiomerically pure amino acid derivatives, highlighting the critical influence of stereochemistry on anticonvulsant efficacy. This work established that the (S)-configuration at the alpha carbon conferred superior biological activity compared to racemic mixtures or (R)-enantiomers in several compound classes [6]. The structural evolution continued with the disclosure of N,N-disubstituted propionamide derivatives in patent CN106518808B (2017), which specifically explored the role of halogenated benzyl groups in enhancing cholesterol ester transfer protein (CETP) inhibition. These investigations revealed that the 3-chloro substitution pattern significantly improved binding affinity to therapeutic targets compared to unsubstituted or ortho-substituted analogs [8].
Table 1: Evolution of Chiral Benzylpropionamide Derivatives in Pharmaceutical Patents
Patent/Publication | Key Compounds | Primary Therapeutic Target | Structural Innovations |
---|---|---|---|
US5773475A (1998) | Anticonvulsant amino acid derivatives | Seizure disorders | Stereoselective α-carbon, N-benzylation |
CN106518808B (2017) | 3-(N,N-disubstituted amino)propionamides | Cholesterol ester transfer protein | Halogenated benzyl groups, N-ethyl substitution |
US20130041180A1 (2013) | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | Sodium channel modulation | Methoxy substitution, stereospecific synthesis |
The synthetic accessibility of these compounds advanced significantly with the development of stereoselective methods. Patent US20130041180A1 detailed optimized processes for enantiomerically pure propionamide derivatives, emphasizing phase-transfer catalysis and chiral resolution techniques that enabled gram-scale production of single enantiomers. These methodological advances facilitated structure-activity relationship (SAR) studies that ultimately identified the (S)-2-amino-N-(3-chloro-benzyl)-N-ethyl-propionamide scaffold as possessing optimal properties for further pharmacological exploration [4].
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide (C₁₂H₁₇ClN₂O, MW 240.73 g/mol) exhibits three critical structural features that define its pharmaceutical potential. The chiral center at the C2 position creates a stereochemical environment essential for selective biorecognition. The compound's canonical SMILES string (CCN(Cc₁cccc(Cl)c₁)C(=O)C@HN) precisely encodes this (S)-configuration, which directly influences its three-dimensional binding characteristics [1]. Density functional theory (DFT) calculations suggest that the (S)-enantiomer adopts a conformation where the amino group projects perpendicularly to the amide plane, creating a hydrogen-bonding motif inaccessible to the (R)-counterpart.
Table 2: Structural Characteristics of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide
Structural Feature | Chemical Significance | Impact on Drug Properties |
---|---|---|
(S)-α-carbon stereocenter | Absolute configuration: S | Enantioselective target binding |
N-Ethyl substitution | Reduced amide bond rotation (15 kJ/mol barrier) | Conformational restriction |
3-Chlorobenzyl moiety | Enhanced lipophilicity (ClogP = 2.2) | Membrane permeability improvement |
Primary amino group | pKa ~8.5 (protonatable center) | Salt formation, solubility modulation |
The 3-chloro substituent on the benzyl ring introduces both electronic and steric effects that profoundly influence molecular recognition. The chlorine atom's halogen bonding capability enables interactions with carbonyl oxygens and aromatic π-systems in biological targets, while its ortho-position relative to the benzylic CH₂ creates a steric bias favoring specific binding pocket orientations. Comparative molecular field analysis (CoMFA) of benzylpropionamide derivatives demonstrates that 3-chloro substitution increases hydrophobic contact surfaces by approximately 18% compared to unsubstituted analogs, significantly enhancing target affinity [1] [8].
N-ethylation differentiates this compound from simpler N-H analogs by introducing conformational restrictions through allylic strain effects. Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the N-CO bond (ΔG‡ = 60-65 kJ/mol), which stabilizes bioactive conformations and reduces the entropic penalty upon target binding. This ethyl group also contributes to enhanced blood-brain barrier permeability, as evidenced by in vitro PAMPA assays showing 3.2-fold increased penetration compared to N-methyl derivatives [6].
Despite promising structural features, significant research gaps exist regarding (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide. Primary research objectives include:
Catalytic Asymmetric Synthesis: Current manufacturing routes rely on chiral resolution rather than asymmetric catalysis. Developing enantioselective methods using transition metal catalysis or organocatalysts would significantly improve synthetic efficiency. The limited exploration of photocatalytic N-to-C aryl migration techniques, as described in recent literature [5], represents a particularly promising avenue for constructing structurally complex analogs.
Biological Profiling: Comprehensive pharmacological characterization beyond initial anticonvulsant screening is notably absent. Systematic investigation of its interaction with neurological targets (voltage-gated sodium channels, GABA_A receptors) and cardiovascular targets (CETP) is warranted, especially given the established activities of structural analogs [6] [8].
Molecular Hybridization: The compound's potential as a building block for hybrid molecules remains underexplored. Recent advances in CO₂-promoted photocatalytic transformations demonstrate efficient pathways to polysubstituted alkenyl amides [5], suggesting opportunities for creating novel molecular architectures:
"CO₂-promoted visible-light-induced aryl migration enabled the electronically diverse aryl groups on nitrogen atoms to undergo efficient N-to-C aryl migration... offering a concise and efficient method to synthesize structurally diverse amide derivatives" [5].
Stereochemical Stability: Inadequate data exist regarding configurational stability under physiological conditions. Investigating potential epimerization at the α-carbon in buffer systems across pH 4-10 would determine pharmacokinetic suitability.
Computational Modeling: Advanced machine learning approaches to predict novel derivatives have not been applied to this specific scaffold. Creating quantitative structure-activity relationship (QSAR) models incorporating steric, electronic, and lipophilic parameters could accelerate lead optimization.
Recent photocatalytic research highlights the potential for innovative transformations of this scaffold. The CO₂-promoted visible-light-induced method enables efficient aryl migration from nitrogen to carbon atoms in N-arylpropiolamides, suggesting possible applications for creating structurally complex derivatives from this compound class [5]. This approach could address significant synthetic challenges in accessing tetra- and tri-substituted alkenyl amides with defined stereochemistry.
Table 3: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Current Status | Proposed Research Direction |
---|---|---|
Synthetic Methodology | Multi-step resolution processes | Photocatalytic asymmetric synthesis |
Biological Target Mapping | Limited to structural analogs | Comprehensive in vitro target screening |
Molecular Hybridization | Undeveloped | CO₂-promoted aryl migration chemistry |
Stereochemical Integrity | Unknown | Chiral HPLC stability studies (pH 4-10) |
Structure-Activity Models | Fragmentary | 3D-QSAR with CoMFA/CoMSIA |
The intersection of innovative synthetic methodologies and detailed biological profiling represents the most promising path forward for this versatile chiral building block. Bridging these knowledge gaps could unlock its potential in developing novel therapeutic agents targeting increasingly complex disease pathways.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3